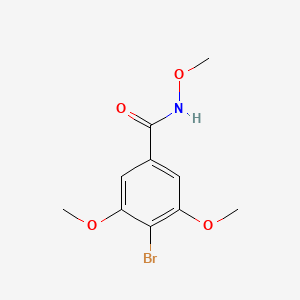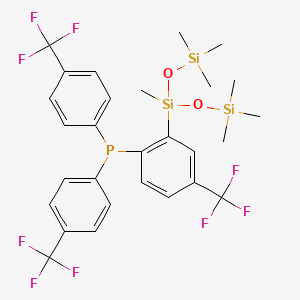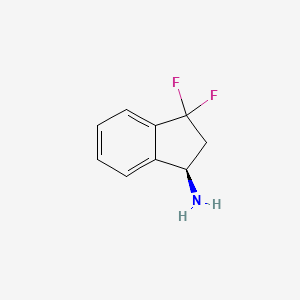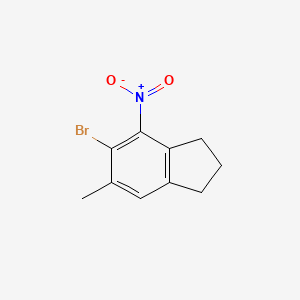![molecular formula C33H38N4O7 B14917599 [(19S)-10,19-diethyl-19-hydroxy-3-oxido-14,18-dioxo-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14917599.png)
[(19S)-10,19-diethyl-19-hydroxy-3-oxido-14,18-dioxo-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(19S)-10,19-diethyl-19-hydroxy-3-oxido-14,18-dioxo-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate” is a complex chemical entity with significant applications in the field of medicinal chemistry. This compound is known for its role as an antineoplastic agent, particularly in the treatment of metastatic triple-negative breast cancer (mTNBC) .
Preparation Methods
The synthesis of this compound involves the site-specific conjugation of the active metabolite SN-38 (govitecan) to a humanized monoclonal antibody (hRS7) against trophoblastic cell-surface antigen-2 (Trop-2). The conjugation is achieved via a hydrolysable CL2A linker . The industrial production methods involve large-scale synthesis and purification processes to ensure the compound’s stability and efficacy.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the compound may lead to the formation of different oxides, while reduction may yield various reduced forms of the compound .
Scientific Research Applications
The compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as an antineoplastic agent for the treatment of metastatic triple-negative breast cancer. It is also being explored for its potential in treating other types of cancer, including urothelial cancer, brain metastases, glioblastoma, endometrial cancer, and prostate cancer . In addition, the compound is used in various research studies to understand its mechanism of action and its effects on different molecular targets and pathways.
Mechanism of Action
The compound exerts its effects by targeting the trophoblastic cell-surface antigen-2 (Trop-2), which is overexpressed in many solid tumors. The active metabolite SN-38, a topoisomerase I inhibitor, is covalently linked to the humanized monoclonal antibody (hRS7) via a hydrolysable CL2A linker. This allows the compound to selectively target and kill cancer cells while minimizing damage to normal tissues. The molecular targets and pathways involved include the inhibition of topoisomerase I, leading to DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds include other antibody-drug conjugates (ADCs) that target specific antigens on cancer cells. For example, trastuzumab emtansine (T-DM1) targets HER2-positive breast cancer cells, while brentuximab vedotin targets CD30-positive lymphoma cells. What sets this compound apart is its specific targeting of Trop-2, making it particularly effective against Trop-2 overexpressing tumors. Other similar compounds include irinotecan and topotecan, which are also topoisomerase I inhibitors but lack the targeted delivery mechanism provided by the antibody-drug conjugate .
Properties
Molecular Formula |
C33H38N4O7 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-3-oxido-14,18-dioxo-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-3-22-23-16-21(44-32(40)35-14-10-20(11-15-35)34-12-6-5-7-13-34)8-9-27(23)37(42)29-24(22)18-36-28(29)17-26-25(30(36)38)19-43-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1 |
InChI Key |
RKIQRMSRZINRHB-XIFFEERXSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=[N+](C5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)[O-] |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=[N+](C5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14917546.png)

![n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide](/img/structure/B14917562.png)
![(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol](/img/structure/B14917569.png)


![4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B14917590.png)
![6-Bromo-5',5'-dimethyl-4',5'-dihydro-2'H-spiro[benzo[b][1,4]oxazine-2,3'-furan]-3(4H)-one](/img/structure/B14917593.png)
